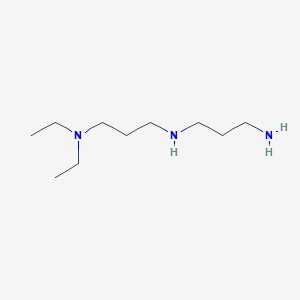
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine is a chemical compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its use in various industrial and scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine typically involves the reaction of diethylamine with 1,3-dibromopropane, followed by the introduction of an aminopropyl group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process involves heating the reactants under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N3-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of a high-quality product. The final product is typically purified using distillation or crystallization techniques to remove any impurities.
化学反応の分析
Types of Reactions
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: The major products include corresponding amides or nitriles.
Reduction: The major products are typically primary or secondary amines.
Substitution: The major products depend on the electrophile used but can include substituted amines or amides.
科学的研究の応用
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.
作用機序
The mechanism of action of N3-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. In biochemical assays, it can act as a nucleophile, participating in reactions that modify proteins or nucleic acids.
類似化合物との比較
Similar Compounds
N~3~-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: A similar diamine with a longer alkyl chain, used as a biocide and surfactant.
N~3~-(3-Aminopropyl)morpholine: A diamine with a morpholine ring, used in organic synthesis and as a corrosion inhibitor.
N~3~-(3-Aminopropyl)pyrrolidine: A diamine with a pyrrolidine ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine is unique due to its specific combination of amine groups and alkyl chains, which confer distinct chemical reactivity and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
特性
CAS番号 |
103502-67-6 |
|---|---|
分子式 |
C10H25N3 |
分子量 |
187.33 g/mol |
IUPAC名 |
N'-[3-(diethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H25N3/c1-3-13(4-2)10-6-9-12-8-5-7-11/h12H,3-11H2,1-2H3 |
InChIキー |
BZRFTDQKNOXCHR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


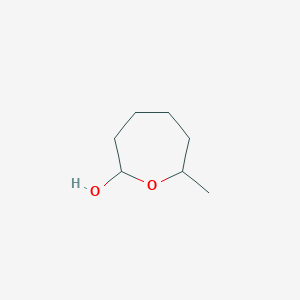
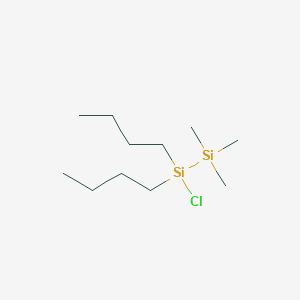
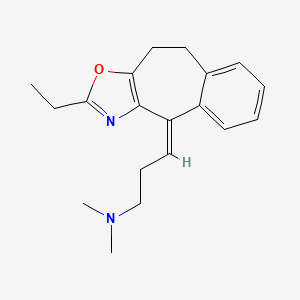
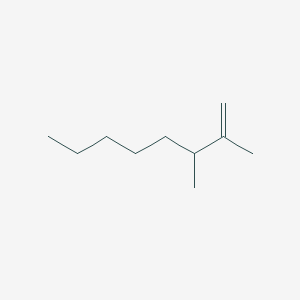


![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)

![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)
![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
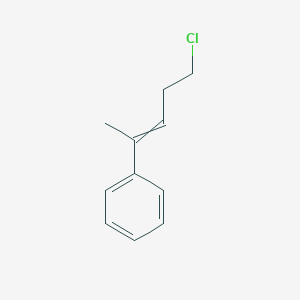

![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
